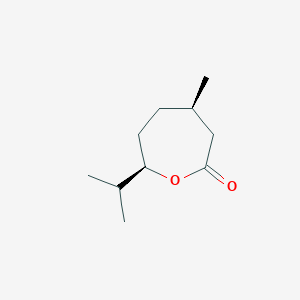
(4R,7R)-7-isopropyl-4-methyloxepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,7R)-7-isopropyl-4-methyloxepan-2-one is a 7-isopropyl-4-methyloxepan-2-one in which both stereocentres have R configuration.
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis of N-substituted derivatives : A series of N-substituted(4R,7S)-7-isopropyl-4-methylazepan-2-one was synthesized, showing high yield and confirmed structures through NMR techniques (Yang Nian-fa, 2011).
- Role in asymmetric allylic alkylation : The compound played a role in the preparation of optically active pyrazole used in asymmetric allylic alkylation with palladium coordination, leading to high enantiomeric excess (ee) values (Bovens, Togni, & Venanzi, 1993).
- Polymer synthesis and characterization : It was involved in the synthesis of polymers like poly(potassium 1-hydroxy acrylate), showing high water absorption capacity, and could be used as a viscosifier (Kumar & Negi, 2015).
Structural Studies and Catalysis
- Structural characterization of chiral pyrazoles : The compound contributed to the creation of new chiral pyrazoles, which were structurally characterized by NMR, indicating potential use as a chiral auxiliary or catalyst (Kashima, Miwa, Shibata, & Nakazono, 2002).
- In oxidative transformations : It was used in the synthesis of unknown seven-membered lactones through the Baeyer-Villiger reaction, demonstrating its role in skeletal transformations of ketones (Ishmuratov, Vydrina, Yakovleva, Galkina, Lobko, Muslukhov, Vyrypaev, & Tolstikov, 2012).
Polymerization and Material Science
- Ring-opening polymerization : This compound was used in the living ring-opening polymerization of cyclic carbonates, resulting in polymers with narrow molecular weight distributions (Takeuchi, Aida, & Endo, 1999).
- Application in macromolecular chemistry : It showed high reactivity in free-radical homo- or copolymerization, with complete ring opening, indicating its importance in polymer science (Evans, Moad, Rizzardo, & Thang, 1994).
Applications in Drug Synthesis and Photoreactions
- Role in drug synthesis : The compound contributed to the synthesis of renin inhibitory peptides, illustrating its use in medicinal chemistry (Thaisrivongs, Pals, Kroll, Turner, & Han, 1987).
- Involvement in photochemical reactions : It was used in the irradiation of certain diketones, leading to the formation of peroxides and lactones, demonstrating its role in photochemistry (Yoshioka, Nishizawa, Suzuki, Iwata, Kumakura, & Hasegawa, 1995).
Propriétés
Nom du produit |
(4R,7R)-7-isopropyl-4-methyloxepan-2-one |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
(4R,7R)-4-methyl-7-propan-2-yloxepan-2-one |
InChI |
InChI=1S/C10H18O2/c1-7(2)9-5-4-8(3)6-10(11)12-9/h7-9H,4-6H2,1-3H3/t8-,9-/m1/s1 |
Clé InChI |
GGAXPLCKKANQED-RKDXNWHRSA-N |
SMILES isomérique |
C[C@@H]1CC[C@@H](OC(=O)C1)C(C)C |
SMILES canonique |
CC1CCC(OC(=O)C1)C(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Methoxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1252972.png)

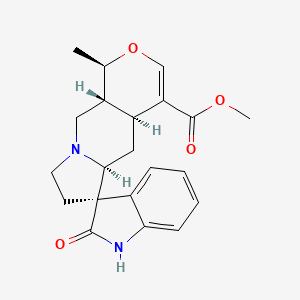



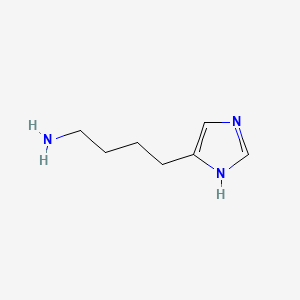
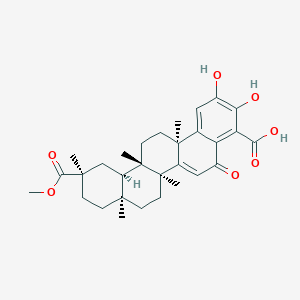

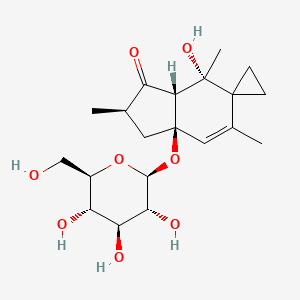

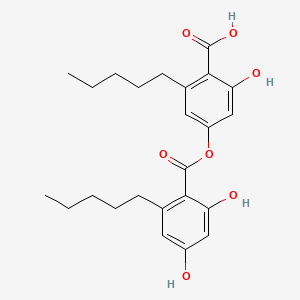
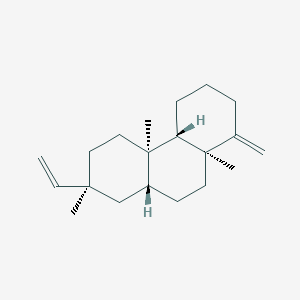
![[(1S,4R,5R,8R,9R,10R,13S,16R,18R)-8-acetyloxy-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1252994.png)